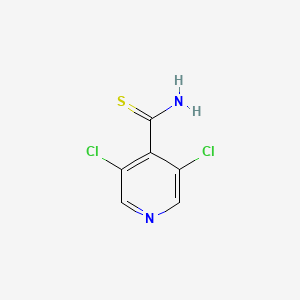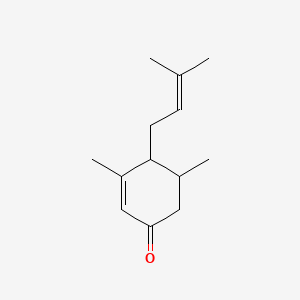
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is an organic compound that features a chloro group, a methylsulfanyl group, and an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate typically involves the esterification of Chloro-(4-methylsulfanyl-phenyl)-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Substituted phenyl acetic acid ethyl esters.
Scientific Research Applications
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Chloro-(4-methylsulfanyl-phenyl)-acetic acid: The parent acid form of the ester.
Chloro-(4-methylsulfanyl-phenyl)-methanol: A related compound with a hydroxyl group instead of the acetic acid ethyl ester moiety.
4-Methylsulfanyl-phenylacetic acid ethyl ester: Lacks the chloro group.
Uniqueness: ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate is unique due to the presence of both the chloro and methylsulfanyl groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
ethyl 2-chloro-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
ZGBDVORHHFOJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)SC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B8711883.png)

![3-[(2-Methylpropyl)sulfanyl]propanenitrile](/img/structure/B8711899.png)

